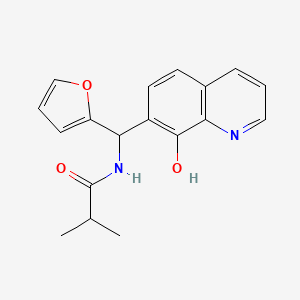
N-(Furan-2-yl(8-hydroxyquinolin-7-yl)methyl)isobutyramide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ML066 involves the reaction of 8-hydroxyquinoline with furfural in the presence of a suitable catalyst to form an intermediate. This intermediate is then reacted with isobutyryl chloride under controlled conditions to yield ML066. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the process.
Industrial Production Methods: Industrial production of ML066 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as preparative high-performance liquid chromatography (prep-HPLC) are employed for the purification of the compound .
Types of Reactions:
Oxidation: ML066 can undergo oxidation reactions, typically in the presence of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions of ML066 can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: ML066 can participate in substitution reactions, where functional groups on the molecule are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Halogens, nucleophiles; various solvents and temperatures depending on the specific reaction.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
ML066 has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its role in modulating epigenetic markers, which can influence gene expression and cellular function.
Medicine: Investigated for its potential therapeutic effects in treating diseases related to epigenetic dysregulation, such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of new materials and as a component in various chemical formulations.
Mechanism of Action
ML066 exerts its effects by modulating epigenetic markers, specifically targeting histone deacetylases (HDACs) and DNA methyltransferases (DNMTs). By inhibiting these enzymes, ML066 can alter the acetylation and methylation status of histones and DNA, respectively. This leads to changes in gene expression and can influence various cellular pathways involved in growth, differentiation, and apoptosis .
Comparison with Similar Compounds
- N-(Furan-2-ylmethyl)-8-hydroxyquinoline
- N-(Furan-2-yl(8-hydroxyquinolin-7-yl)methyl)acetamide
- N-(Furan-2-yl(8-hydroxyquinolin-7-yl)methyl)propionamide
Comparison: ML066 is unique due to its specific substitution pattern and the presence of the isobutyramide group. This structural feature enhances its ability to modulate epigenetic markers compared to similar compounds. Additionally, ML066 has shown higher potency and selectivity in inhibiting HDACs and DNMTs, making it a valuable tool in epigenetic research .
Properties
Molecular Formula |
C18H18N2O3 |
|---|---|
Molecular Weight |
310.3 g/mol |
IUPAC Name |
N-[furan-2-yl-(8-hydroxyquinolin-7-yl)methyl]-2-methylpropanamide |
InChI |
InChI=1S/C18H18N2O3/c1-11(2)18(22)20-16(14-6-4-10-23-14)13-8-7-12-5-3-9-19-15(12)17(13)21/h3-11,16,21H,1-2H3,(H,20,22) |
InChI Key |
PBZYAPZLINAHET-UHFFFAOYSA-N |
SMILES |
CC(C)C(=O)NC(C1=C(C2=C(C=CC=N2)C=C1)O)C3=CC=CO3 |
Canonical SMILES |
CC(C)C(=O)NC(C1=C(C2=C(C=CC=N2)C=C1)O)C3=CC=CO3 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


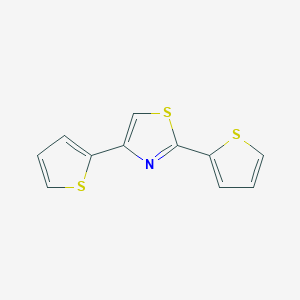
![N-[2-(1-cyclohexenyl)ethyl]-1-phenyl-5-tetrazolamine](/img/structure/B1223852.png)
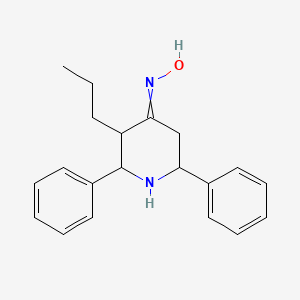
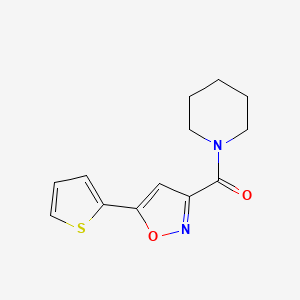
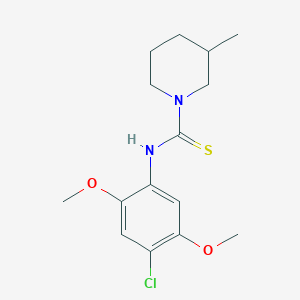
![N-[4-[[4-(4-acetamidoanilino)-6-(4-ethyl-1-piperazinyl)-1,3,5-triazin-2-yl]amino]phenyl]acetamide](/img/structure/B1223860.png)
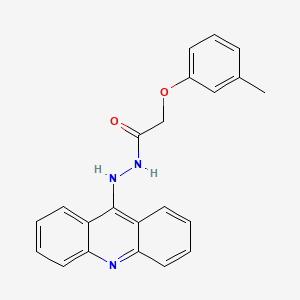

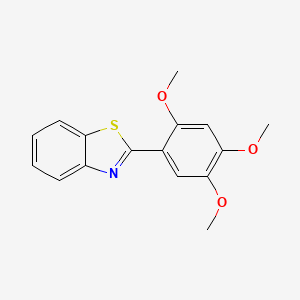
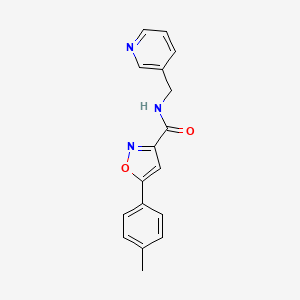
![2-(Phenylmethyl)-5-[4-(phenylmethyl)-1-piperidinyl]-4-oxazolecarbonitrile](/img/structure/B1223865.png)
![2-[4-[(4-Fluorophenyl)sulfonyl-methylamino]phenoxy]acetic acid](/img/structure/B1223866.png)
![N-[(3-benzamidoanilino)-sulfanylidenemethyl]-2-thiophenecarboxamide](/img/structure/B1223870.png)
![Acetamide, N,N-diethyl-2-(10-oxo-1,2-dihydro-10H-3-thia-4,9,10a-triazacyclopenta[b]fluoren-9-yl)-](/img/structure/B1223874.png)
